molecular formula C12H13Cl2NO B2718074 {[5-(4-Chlorophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride CAS No. 1049712-01-7

{[5-(4-Chlorophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride

Cat. No.: B2718074
CAS No.: 1049712-01-7
M. Wt: 258.14
InChI Key: XGZRFLUKQPSHBG-UHFFFAOYSA-N
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Description

{[5-(4-Chlorophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride is a chemical compound with the molecular formula C12H12ClNO·HCl It is known for its unique structure, which includes a furan ring substituted with a chlorophenyl group and a methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(4-Chlorophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the furan ring with a chlorophenyl group, often using a Friedel-Crafts acylation reaction.

    Attachment of the methylamine moiety: This is usually done through a nucleophilic substitution reaction where a methylamine group is introduced to the furan ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

{[5-(4-Chlorophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The methylamine moiety can participate in substitution reactions, where the methyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the chlorophenyl group may produce phenyl derivatives.

Scientific Research Applications

{[5-(4-Chlorophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of {[5-(4-Chlorophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring and chlorophenyl group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The methylamine moiety may also play a role in the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    {[5-(4-Bromophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride: Similar structure but with a bromine atom instead of chlorine.

    {[5-(4-Fluorophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride: Similar structure but with a fluorine atom instead of chlorine.

    {[5-(4-Methylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in {[5-(4-Chlorophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride imparts unique chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[5-(4-chlorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO.ClH/c1-14-8-11-6-7-12(15-11)9-2-4-10(13)5-3-9;/h2-7,14H,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZRFLUKQPSHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(O1)C2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049712-01-7
Record name {[5-(4-chlorophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride
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